5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid
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Overview
Description
5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid is an organic compound belonging to the class of biotin and derivatives. It contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring. This compound is known for its applications in biotechnology and clinical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid involves multiple steps. One common method includes the reaction of biotin with ethylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or N,N’-dimethylacetamide (DMAC), which must be dried over molecular sieves before use .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in enzyme assays and protein labeling.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of biotinylated compounds for various applications
Mechanism of Action
The mechanism of action of 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid involves its interaction with specific molecular targets. It binds to proteins and enzymes, modifying their activity. The compound’s ureido ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biotin: A water-soluble vitamin involved in various metabolic processes.
NHS-biotin: A biotin derivative used for labeling proteins and peptides.
Uniqueness
5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H20N2O3S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-3-ethyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C12H20N2O3S/c1-2-14-11-8(13-12(14)17)7-18-9(11)5-3-4-6-10(15)16/h8-9,11H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,11-/m0/s1 |
InChI Key |
UZOHFLKZKZIGNT-QXEWZRGKSA-N |
Isomeric SMILES |
CCN1[C@H]2[C@H](CS[C@H]2CCCCC(=O)O)NC1=O |
Canonical SMILES |
CCN1C2C(CSC2CCCCC(=O)O)NC1=O |
Origin of Product |
United States |
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